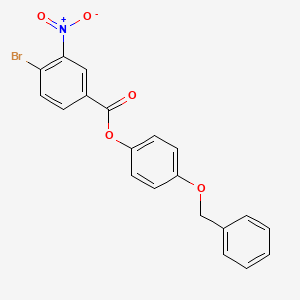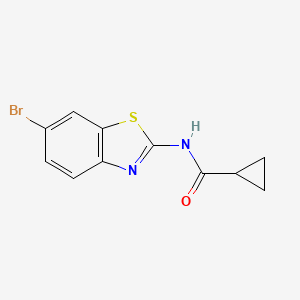methanone](/img/structure/B10890549.png)
[2-(4-Methoxyphenyl)-4-quinolyl](2-methylpiperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4-quinolylmethanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group and a quinolyl group attached to a methanone moiety, which is further linked to a methylpiperidino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolyl Intermediate: The quinolyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Methanone Moiety: The methanone moiety is formed by the oxidation of the corresponding alcohol or through the use of carbonylation reactions.
Introduction of the Methylpiperidino Group: The final step involves the nucleophilic substitution reaction where the methylpiperidino group is attached to the methanone moiety.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)-4-quinolylmethanone may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methanone moiety to the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the piperidino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Methoxyphenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its biological activity, including its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, 2-(4-Methoxyphenyl)-4-quinolylmethanone is investigated for its therapeutic potential. It is explored for its role in modulating biological pathways and its efficacy in treating various diseases.
Industry
Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-4-quinolylmethanone
- (2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-(4-Methoxyphenyl)-4-quinolylmethanone exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the methoxyphenyl and quinolyl groups, along with the methylpiperidino moiety, provides a unique combination of reactivity and biological activity.
Properties
Molecular Formula |
C23H24N2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H24N2O2/c1-16-7-5-6-14-25(16)23(26)20-15-22(17-10-12-18(27-2)13-11-17)24-21-9-4-3-8-19(20)21/h3-4,8-13,15-16H,5-7,14H2,1-2H3 |
InChI Key |
WTDXZMRWHKLIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10890469.png)
![4-{(2Z)-2-[1-(1,2-dihydroacenaphthylen-5-yl)ethylidene]hydrazinyl}-3-nitrobenzonitrile](/img/structure/B10890470.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B10890484.png)
![(5E)-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one](/img/structure/B10890488.png)
![2-[5-(3-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10890491.png)
![{3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]phenyl}(4-phenylpiperazino)methanone](/img/structure/B10890494.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B10890502.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10890508.png)
![2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10890516.png)
![(5Z)-3-cyclopropyl-5-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10890523.png)

![tert-butyl 4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B10890535.png)
![N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
